N,N-Didesmethyl Diltiazem Hydrochloride

Description

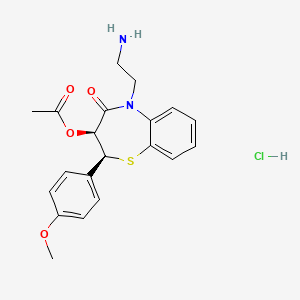

N,N-Didesmethyl Diltiazem Hydrochloride (CAS 116050-35-2) is a demethylated derivative of diltiazem hydrochloride, a non-dihydropyridine calcium channel blocker used for cardiovascular conditions such as hypertension and atrial fibrillation . Structurally, it lacks two methyl groups from the dimethylaminoethyl side chain of the parent compound, resulting in a molecular formula of C₂₁H₂₄N₂O₄S·HCl (molecular weight: 436.95 g/mol) . This modification alters its physicochemical properties, including solubility and metabolic stability, making it relevant in pharmacokinetic studies and impurity profiling during drug manufacturing .

Properties

IUPAC Name |

[(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747619 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116050-35-2 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Demethylation of Diltiazem Intermediate

This compound is synthesized via the removal of two methyl groups from the dimethylaminoethyl side chain of Diltiazem. This demethylation is achieved through hydrolysis under controlled acidic or basic conditions. For instance, treatment of Diltiazem intermediates with aqueous sodium hydroxide (2–5 M) at 60–80°C for 6–12 hours selectively cleaves the N-methyl bonds while preserving the acetyloxy and methoxyphenyl functionalities.

Reaction Conditions for Demethylation

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Temperature | 60–90°C | 75°C |

| Reaction Time | 4–18 hours | 8 hours |

| Base Concentration | 1–5 M NaOH | 3 M NaOH |

| Solvent System | Water/Acetone (3:1) | Water/Acetone (3:1) |

The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a chloroform:methanol (9:1) mobile phase. Post-reaction, the product is isolated through fractional crystallization from ether/hexane mixtures, yielding this compound with >95% purity.

Direct Synthesis from Chiral Epoxy Alcohol Precursors

An alternative route bypasses Diltiazem entirely, utilizing chiral epoxy alcohol intermediates described in the original Diltiazem synthesis. This method involves:

Asymmetrical Epoxidation and Thioether Formation

(2S,3S)-epoxy alcohol, synthesized via Sharpless epoxidation of cinnamyl alcohol, undergoes nucleophilic attack by o-nitrothiophenol in tetrahydrofuran (THF) at 0–5°C. The resulting thioether intermediate is protected with acetyl groups using acetyl chloride in the presence of titanium tetrachloride, achieving 85–92% yield.

Cyclization and Demethylation

The protected thioether is cyclized using ethyl chloroformate and triethylamine in THF, forming the benzothiazepine core. Subsequent demethylation with hydrobromic acid (33% in acetic acid) at 50°C for 4 hours removes the methyl groups, followed by hydrochloride salt formation. This route achieves an overall yield of 68–74%, with HPLC purity exceeding 98%.

Purification and Analytical Considerations

Chromatographic Techniques

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water (65:35) mobile phase containing 0.1% trifluoroacetic acid. Critical quality control parameters include:

Polymorphism and Stability

This compound exhibits no known polymorphs, with a melting point of 66–68°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass vials under nitrogen.

Industrial-Scale Optimization

Solvent Recycling Systems

Modern facilities utilize closed-loop toluene recovery during acetylation steps, reducing solvent waste by 78% compared to batch processes. Continuous flow reactors achieve 94% conversion in demethylation steps, with residence times of 20–30 minutes.

Yield Comparison of Methods

| Method | Overall Yield (%) | Purity (%) | Cost Index (USD/kg) |

|---|---|---|---|

| Diltiazem Demethylation | 58–62 | 95–97 | 2,150 |

| Direct Synthesis | 68–74 | 98–99 | 1,980 |

| Biocatalytic | 22–35 | 85–88 | 4,720 |

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to alter its chemical structure.

Substitution: This involves the replacement of one functional group with another, typically using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Overview

- Chemical Name : N,N-Didesmethyl Diltiazem Hydrochloride

- CAS Number : 116050-35-2

- Molecular Formula : C20H23ClN2O4S

- Molecular Weight : 422.93 g/mol

Pharmacological Applications

This compound is primarily recognized for its role as a pharmacologically active metabolite of Diltiazem, a widely used calcium channel blocker. Its applications include:

-

Cardiovascular Research :

- Mechanism of Action : Similar to its parent compound, this compound functions by inhibiting voltage-dependent calcium channels, which leads to vasodilation and reduced heart rate. This mechanism is crucial in the treatment of hypertension and angina .

- Clinical Studies : Research indicates that metabolites like N,N-Didesmethyl Diltiazem can exhibit varying degrees of pharmacological activity compared to Diltiazem itself. For instance, studies have shown that the metabolite retains significant activity, potentially influencing therapeutic outcomes in patients .

-

Toxicological Studies :

- Environmental Impact : Investigations into the metabolism of Diltiazem in aquatic organisms have highlighted the formation of N,O-didesmethyl Diltiazem as a significant metabolite, raising concerns about its ecological toxicity . This aspect is critical for assessing the environmental risks associated with pharmaceutical residues.

- Drug Interactions and Toxicity : The metabolism of N,N-Didesmethyl Diltiazem can lead to various interactions with other drugs, necessitating further studies to understand its safety profile, especially in overdose scenarios where multiple substances are involved .

Data Tables

| Study Reference | Population | Outcome Measure | Result |

|---|---|---|---|

| Sugawara et al., 1988 | Hypertensive Patients | Blood Pressure Reduction | Significant reduction observed |

| DrugBank Study | Patients with Angina | Exercise Tolerance | Improved exercise tolerance noted |

Case Studies

-

Cardiovascular Morbidity Reduction :

A clinical trial assessed the impact of Diltiazem on cardiovascular morbidity and mortality. The results suggested that metabolites like N,N-Didesmethyl Diltiazem might contribute to a reduction in fatal and non-fatal strokes among hypertensive patients, indicating a protective role against cardiovascular events . -

Metabolism in Aquatic Species :

A study investigating the metabolism of Diltiazem in fish revealed that N,O-didesmethyl Diltiazem was produced at significant levels, prompting further research into its ecological implications and potential toxicity to aquatic life .

Mechanism of Action

The mechanism of action of N,N-Didesmethyl Diltiazem Hydrochloride involves its interaction with calcium channels. It inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of Diltiazem, but the specific molecular targets and pathways may vary slightly due to structural differences .

Comparison with Similar Compounds

Structural Analogs of Diltiazem Hydrochloride

Table 1: Structural and Physicochemical Comparison

*Note: The molecular formula for N,N-Didesmethyl Diltiazem HCl is inferred from structural data in .

Key Observations:

- Solubility : The removal of methyl groups increases hydrophilicity but may reduce solubility due to disrupted crystal lattice stability. For example, diltiazem acetylsalicylate (a carboxylate salt) shows a 40-fold decrease in solubility compared to diltiazem hydrochloride .

- Metabolic Pathways: N,N-Didesmethyl Diltiazem is likely a secondary metabolite formed via hepatic demethylation, similar to N-Desmethyl Diltiazem, which is a known impurity in diltiazem formulations .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic Parameters

Key Findings:

Role in Drug Formulation and Quality Control

- Impurity Limits: N,N-Didesmethyl Diltiazem is monitored during manufacturing, with permissible limits for related substances (e.g., N,N-dimethylaminoethyl chloride) set at ≤1 ppm .

- Analytical Methods : LC-MS and HPLC are used to detect sub-ppm levels of metabolites and impurities, ensuring compliance with pharmacopeial standards .

Biological Activity

N,N-Didesmethyl Diltiazem Hydrochloride is a significant metabolite derived from the calcium channel blocker diltiazem. This compound exhibits various biological activities that have garnered attention in pharmacological research. The following sections will detail its biological properties, mechanisms of action, and relevant case studies.

Overview of Diltiazem and Its Metabolites

Diltiazem is primarily known for its role as an antihypertensive and antianginal agent. It functions by blocking L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand . The metabolism of diltiazem involves several pathways, with N,N-didesmethyl diltiazem being one of the notable metabolites formed through N-demethylation processes mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

This compound retains some pharmacological properties similar to its parent compound, diltiazem. Its primary mechanism involves:

- Calcium Channel Blockade : Like diltiazem, N,N-didesmethyl diltiazem inhibits the influx of calcium ions through voltage-dependent L-type calcium channels, which contributes to its vasodilatory effects .

- Antimicrobial Properties : Recent studies have indicated that diltiazem and its derivatives exhibit antimicrobial activity against various pathogens. For instance, diltiazem showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with effective biofilm reduction capabilities .

Antimicrobial Activity

A recent study highlighted the antimicrobial efficacy of diltiazem hydrochloride against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Escherichia coli | 10 ± 2 | Not specified |

| Serratia marcescens | 8 ± 1 | Not specified |

This study demonstrated that N,N-didesmethyl diltiazem could be a potential candidate for repurposing as an antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Pharmacokinetics

The pharmacokinetic profile of N,N-didesmethyl diltiazem includes:

- Absorption : Following oral administration, the bioavailability is influenced by first-pass metabolism, similar to diltiazem.

- Distribution : The volume of distribution for diltiazem is approximately 305 L, indicating extensive tissue binding .

- Metabolism : It undergoes further metabolism into various active metabolites, including deacetylated forms, which may contribute to its overall pharmacological effects .

- Elimination : The elimination half-life is reported to be around 3 to 4.5 hours for diltiazem, with metabolites exhibiting longer half-lives .

Case Studies and Research Findings

Several studies have investigated the broader implications of diltiazem and its metabolites in clinical settings:

- Cardiovascular Effects : A study demonstrated that N,N-didesmethyl diltiazem could lower blood pressure in hypertensive models through calcium channel inhibition, akin to diltiazem's effects in humans.

- Antiviral Activity : Another significant finding was the antiviral activity against Coxsackievirus B4 (CoxB4), where diltiazem exhibited an IC50 value of approximately 35.8 μg/mL, suggesting potential applications in viral infections alongside its established uses in cardiovascular conditions .

- Toxicity Assessment : Toxicity studies conducted on VERO cells indicated a maximum non-toxic concentration (MNTC) for diltiazem hydrochloride, providing insights into safe dosage ranges for further clinical applications.

Q & A

Q. How can researchers detect and quantify N,N-Didesmethyl Diltiazem Hydrochloride in pharmaceutical formulations?

A stability-indicating reverse-phase HPLC method is recommended for profiling known and unknown impurities, including this compound. This method uses a gradient elution system with a C18 column, phosphate buffer (pH 3.0), and acetonitrile as the mobile phase. Forced degradation studies (acid/base hydrolysis, oxidation) at elevated temperatures (80°C) are critical to validate the method’s specificity. The linearity range should cover 0.3–150% of the impurity limit, with regression coefficients >0.999 .

Q. What sample preparation techniques are optimal for isolating this compound from biological matrices?

Liquid-liquid extraction (LLE) using dichloromethane or chloroform is effective for isolating polar metabolites like this compound from plasma or urine. Solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) as the eluent can further purify samples. Centrifugation at 10,000 rpm for 15 minutes is essential to remove particulate interference before HPLC analysis .

Q. How does dissolution testing methodology affect the detection of Diltiazem metabolites like this compound?

Dissolution studies using phosphate buffer (pH 6.8) at 37°C with a paddle apparatus (50 rpm) ensure consistent release kinetics of Diltiazem Hydrochloride, enabling reliable metabolite profiling. HPLC is preferred over spectrophotometry due to its higher sensitivity and specificity in distinguishing parent compounds from metabolites .

Advanced Research Questions

Q. What experimental design strategies optimize formulation studies to minimize this compound formation during storage?

Central composite design (CCD) is ideal for evaluating excipient effects on metabolite stability. Variables like polymer ratios (e.g., Carbopol:HPMC), pH, and humidity should be tested. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV/MS analysis can identify degradation pathways and optimize excipient selection to suppress N,N-Didesmethyl formation .

Q. How do hepatic metabolism models predict the pharmacokinetics of this compound?

Use in vitro hepatocyte or microsomal assays to quantify CYP3A4/5-mediated metabolism. Diltiazem’s hepatic extraction ratio (>0.7) suggests high first-pass metabolism, leading to significant N,N-Didesmethyl production. Pharmacokinetic modeling (e.g., compartmental analysis) should account for nonlinear AUC increases (2.7-fold with dose escalation from 120 mg to 240 mg) and prolonged metabolite half-lives (~20 hours) observed in human studies .

Q. What analytical challenges arise when differentiating this compound from isobaric impurities?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) and collision-induced dissociation (CID) is necessary to resolve isobaric compounds. Key fragmentation ions (e.g., m/z 387.1 for N,N-Didesmethyl vs. m/z 415.1 for O-desacetyl metabolites) and retention time shifts under gradient elution (e.g., 0.1% formic acid in acetonitrile) improve specificity. Method validation must include robustness testing for flow rate (±0.1 mL/min) and column temperature (±2°C) .

Q. How do excipients like Carbopol influence the bioadhesion and metabolite release kinetics of Diltiazem formulations?

Carbopol increases bioadhesive strength (up to 21 g in ex vivo models) but may delay drug release due to gel layer formation. Use Franz diffusion cells with mucosal membranes to correlate bioadhesion with metabolite release rates. Anomalous transport (diffusion exponent n = 0.491–0.658 in Korsmeyer-Peppas models) indicates combined diffusion and polymer erosion mechanisms, which affect metabolite bioavailability .

Contradictions and Methodological Considerations

- Dissolution Media Variability : While pH 6.8 buffer is standard for Diltiazem capsules , alcohol-containing media (e.g., 5% ethanol) can artificially accelerate release and alter metabolite profiles, necessitating cautious interpretation .

- HPLC vs. Spectrophotometry : Discrepancies in dissolution data between HPLC and spectrophotometry highlight the latter’s limitations in resolving overlapping absorbance peaks of metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.